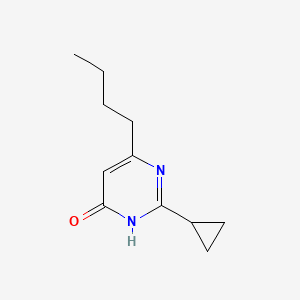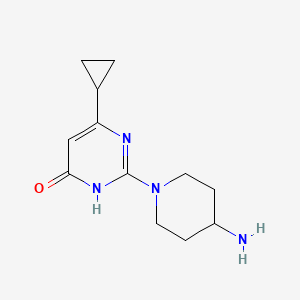
1-(4-Aminopiperidin-1-il)-2-etoxietan-1-ona
Descripción general
Descripción
1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Piperidina Biologicamente Activos
Los derivados de piperidina son esenciales en la síntesis de varios productos farmacéuticos. El compuesto en cuestión puede servir como precursor para sintetizar piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas. Estos derivados están presentes en más de veinte clases de productos farmacéuticos y juegan un papel significativo en el diseño de fármacos debido a su actividad biológica .
Catálisis en Reacciones Orgánicas
La porción aminopiperidinil del compuesto puede actuar como catalizador o co-catalizador en reacciones orgánicas. Por ejemplo, puede participar en la síntesis de piperidinas enantioméricamente enriquecidas, que son valiosas para crear fármacos con propiedades quirales específicas .
Actividades Antimicrobiana y Antitumoral
Los compuestos con el grupo aminopiperidinil han sido estudiados por sus propiedades antimicrobianas y anticancerígenas. Pueden inhibir enzimas clave como la dihidrofolato reductasa (DHFR), que es crucial en la proliferación de células cancerosas y bacterias .
Estudios de Acoplamiento Molecular
El compuesto puede usarse en estudios de acoplamiento molecular para comprender su interacción con objetivos biológicos como las enzimas. Esto ayuda en el diseño de nuevos fármacos con mayor eficacia y menores efectos secundarios .
Desarrollo de Agentes Antitumorales
La investigación ha demostrado que los derivados de piperidina pueden exhibir actividad antitumoral a través de varios mecanismos, incluido el arresto del ciclo celular y la inhibición de enzimas involucradas en el metabolismo de las células cancerosas .
Aplicaciones Farmacológicas
El motivo estructural de la piperidina es común en muchas moléculas farmacológicamente activas. El compuesto en cuestión puede usarse para desarrollar nuevos medicamentos con posibles aplicaciones en el tratamiento de afecciones como la narcolepsia, la inflamación y las infecciones bacterianas .
Reactivo Analítico
Debido a sus propiedades químicas, el compuesto puede utilizarse como reactivo analítico en varios análisis químicos, ayudando en la identificación y cuantificación de otras sustancias .
Química de Coordinación
Las propiedades de ácido de Lewis del compuesto lo hacen adecuado para su uso en química de coordinación para formar complejos con metales. Esto tiene implicaciones en el desarrollo de nuevos materiales y catalizadores .
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. For example, some piperidine derivatives have been found to inhibit enzymes like cyclooxygenase (COX), which plays a key role in inflammation .
Mode of Action
The interaction of piperidine derivatives with their targets often involves binding to the active site of the target protein, thereby modulating its activity .
Biochemical Pathways
The inhibition of enzymes like COX by piperidine derivatives can affect various biochemical pathways, including the synthesis of prostaglandins, which are involved in inflammatory responses .
Result of Action
The molecular and cellular effects of piperidine derivatives can include the reduction of inflammation due to the inhibition of prostaglandin synthesis .
Action Environment
The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound .
Propiedades
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-ethoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-7-9(12)11-5-3-8(10)4-6-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNRANJDDDDJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1486818.png)






